molecular formula C27H36O3 B14183529 Methyl 8-[4-(4-pentylbenzoyl)phenyl]octanoate CAS No. 918500-20-6

Methyl 8-[4-(4-pentylbenzoyl)phenyl]octanoate

Katalognummer: B14183529
CAS-Nummer: 918500-20-6
Molekulargewicht: 408.6 g/mol
InChI-Schlüssel: JTXOQZSOWLTUOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 8-[4-(4-pentylbenzoyl)phenyl]octanoate is a chemical compound known for its unique structure and properties. It is an ester derivative, characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to an octanoate chain. This compound has a molecular mass of 408.574 daltons .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-[4-(4-pentylbenzoyl)phenyl]octanoate typically involves esterification reactions. One common method is the reaction between 8-[4-(4-pentylbenzoyl)phenyl]octanoic acid and methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and recrystallization are employed to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 8-[4-(4-pentylbenzoyl)phenyl]octanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: 8-[4-(4-pentylbenzoyl)phenyl]octanoic acid.

    Reduction: 8-[4-(4-pentylbenzoyl)phenyl]octanol.

    Substitution: Various esters and amides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 8-[4-(4-pentylbenzoyl)phenyl]octanoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 8-[4-(4-pentylbenzoyl)phenyl]octanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with various enzymes and receptors in biological systems. The benzoyl and phenyl groups contribute to the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 4-formylbenzoate: Another ester with a benzoyl group, but with different substituents.

    Ethyl benzoate: A simpler ester with a benzoyl group and an ethyl chain.

    Methyl 4-hydroxybenzoate: Contains a hydroxyl group instead of a pentyl group.

Uniqueness

Methyl 8-[4-(4-pentylbenzoyl)phenyl]octanoate is unique due to its long octanoate chain and the presence of a pentyl group on the benzoyl ring. This structure imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

918500-20-6

Molekularformel

C27H36O3

Molekulargewicht

408.6 g/mol

IUPAC-Name

methyl 8-[4-(4-pentylbenzoyl)phenyl]octanoate

InChI

InChI=1S/C27H36O3/c1-3-4-8-11-22-14-18-24(19-15-22)27(29)25-20-16-23(17-21-25)12-9-6-5-7-10-13-26(28)30-2/h14-21H,3-13H2,1-2H3

InChI-Schlüssel

JTXOQZSOWLTUOC-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CCCCCCCC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.